Samarium nitride - 25764-14-1

Samarium nitride

Catalog Number: EVT-368200
CAS Number: 25764-14-1
Molecular Formula: NSm
Molecular Weight: 164.4 g/mol
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Product Introduction

Overview

Samarium nitride is an inorganic compound composed of samarium and nitrogen, with the chemical formula SmN. This compound is part of the family of rare earth nitrides and has garnered interest due to its unique electronic, magnetic, and structural properties. Samarium nitride is primarily recognized for its potential applications in semiconductors, spintronics, and as a precursor for other materials.

Source

Samarium nitride can be synthesized through various methods, including molecular beam epitaxy, sol-gel processes, and chemical vapor deposition. The choice of synthesis method often influences the properties of the resulting material, such as crystallinity and electrical conductivity.

Classification

Samarium nitride is classified as a rare earth nitride. It exhibits semiconductor behavior and has been studied for its magnetic properties, making it relevant in fields such as materials science and condensed matter physics.

Synthesis Analysis

Methods

  1. Molecular Beam Epitaxy: This technique involves depositing samarium and nitrogen atoms onto a substrate under ultra-high vacuum conditions. A study demonstrated the successful growth of monocrystalline samarium nitride thin films on magnesium oxide substrates using this method. The process requires careful control of temperature and nitrogen plasma to prevent oxidation during growth .
  2. Sol-Gel Process: Another method includes the sol-gel technique, where samarium precursors are mixed with nitrogen sources to form a gel that is subsequently heated to produce samarium nitride. This approach offers control over particle size and morphology .
  3. Chemical Vapor Deposition: This method utilizes gaseous reactants to deposit samarium nitride onto substrates. It allows for uniform coating and is suitable for large-scale applications.

Technical Details

The synthesis parameters significantly affect the properties of samarium nitride. For instance, varying the growth temperature during molecular beam epitaxy can lead to different crystalline structures and electrical characteristics .

Molecular Structure Analysis

Structure

Samarium nitride typically crystallizes in a cubic structure (rock salt type), characterized by alternating layers of samarium and nitrogen atoms. The lattice parameter is approximately 5.5 Å, which is indicative of its ionic bonding nature.

Data

  • Lattice Parameter: a5.5a\approx 5.5 Å
  • Crystal System: Cubic
  • Space Group: Fm-3m

The electronic structure of samarium nitride has been analyzed using density functional theory, revealing its semiconducting behavior with a bandgap that can be modulated by doping or alloying with other materials .

Chemical Reactions Analysis

Reactions

Samarium nitride can undergo several chemical reactions:

  1. Oxidation: When exposed to air or moisture, samarium nitride can oxidize to form samarium oxide:
    4SmN+3O22Sm2O3+4N24\text{SmN}+3\text{O}_2\rightarrow 2\text{Sm}_2\text{O}_3+4\text{N}_2
  2. Hydrolysis: In the presence of water, samarium nitride reacts to produce ammonia:
    SmN+3H2OSm OH 3+32N2+3H2\text{SmN}+3\text{H}_2\text{O}\rightarrow \text{Sm OH }_3+\frac{3}{2}\text{N}_2+3\text{H}_2

Technical Details

These reactions highlight the sensitivity of samarium nitride to environmental conditions, which must be controlled during synthesis and application.

Mechanism of Action

Process

The mechanism by which samarium nitride operates in electronic applications involves its semiconductor properties. The material's band structure allows for charge carrier mobility under applied electric fields, making it suitable for use in transistors and other electronic devices.

Data

Research indicates that the conductivity of samarium nitride can be significantly affected by temperature and doping levels, which influence the concentration of free charge carriers .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 7.0 g/cm³
  • Melting Point: Above 2000 °C
  • Color: Dark gray to black powder or crystals

Chemical Properties

  • Stability: Sensitive to air; requires inert atmosphere for storage.
  • Solubility: Insoluble in water but can react with acids to form soluble salts.

Relevant studies have shown that samarium nitride exhibits unique magnetic properties at low temperatures, contributing to its potential use in spintronic applications .

Applications

Samarium nitride has several scientific uses:

  1. Semiconductors: Its semiconductor properties make it suitable for use in electronic devices.
  2. Spintronics: Due to its magnetic properties, it is investigated for applications in spintronic devices.
  3. Catalysis: Samarium nitride has been explored as a catalyst in various chemical reactions due to its reactivity.
  4. Nanotechnology: Its nanoscale forms are being researched for applications in advanced materials and coatings.
Synthesis Methodologies and Epitaxial Growth Dynamics of Samarium Nitride

Molecular Beam Epitaxy (MBE) Techniques for Thin-Film Fabrication

Molecular Beam Epitaxy (MBE) stands as the benchmark technique for synthesizing high-quality SmN thin films due to its ultra-high vacuum environment, precise flux control, and in-situ monitoring capabilities. Growth typically involves the reaction of evaporated samarium metal with atomic nitrogen supplied via plasma sources under carefully controlled stoichiometric conditions. Substrate temperatures typically range from 540°C to 740°C, with growth rates around 0.575 nm/min. In-situ Reflection High-Energy Electron Diffraction (RHEED) reveals a complex growth dynamic: initial surface dimming (potentially indicating interfacial oxide formation or defect nucleation) is followed by progressive reconstruction leading to streaky patterns signifying smooth, crystalline SmN surfaces after approximately 10-60 minutes of growth [1] [8].

Substrate Selection and Lattice Mismatch Mitigation Strategies

Substrate choice profoundly impacts SmN film quality, dictating strain states, defect densities, and crystallographic orientation. Research explores diverse substrates, each presenting distinct lattice mismatch challenges and mitigation strategies:

  • Magnesium Oxide (MgO) (001): Despite a large compressive lattice mismatch of 20.7% (reducing to 14.4% with a 45° SmN lattice rotation), SmN films grow monocrystalline with orientation matching the substrate. Surprisingly, experimental evidence shows the film grows without adopting the lower-mismatch 45° rotation observed on other substrates like LaAlO₃ (LAO). This suggests kinetic or surface energy factors overriding simple lattice mismatch minimization during initial nucleation. Overcoming this large mismatch demonstrates feasibility for integrating SmN with transition metal nitrides common on MgO [1] [8].
  • Silicon (100): Offers a significantly lower lattice mismatch (~3.6%) compared to MgO, making it technologically attractive for integration with mature Si processing. Direct epitaxial growth of (100)-oriented SmN on (100)Si is achievable. Key strategies involve low-temperature initial seed layer deposition (< 500°C) to suppress thermodynamically favored samarium silicide formation, followed by higher-temperature annealing and overgrowth. This approach yields epitaxial films without silicide impurities [2].
  • Aluminum Nitride/Gallium Nitride (0001): Provides a hexagonal surface. SmN exhibits a temperature-dependent growth regime on AlN, switching between (111)-orientation at lower temperatures and (001)-orientation at higher temperatures. This switch is attributed to the interplay between surface energy minimization and strain relaxation dynamics [1].
  • Lanthanum Aluminate (LAO) (001): On LAO(001), SmN adopts a 45° lattice rotation relative to the substrate to minimize the lattice mismatch [1].

Table 1: Substrate Selection and Lattice Parameters for SmN Epitaxy

SubstrateOrientationLattice Parameter (Å)SmN Lattice Parameter (Å)Mismatch (%)Mitigation StrategyObserved Orientation
MgO(001)4.2135.07820.7 (Comp.)None adopted (Kinetic control)(001) Cube-on-Cube
MgO (45° rot)(001)4.2135.07814.4 (Tens.)Not observed-
Si(100)5.4315.078~3.6 (Tens.)Low-T seed layer, Annealing(100)
AlN(0001)a=3.112, c=4.9825.078HighTemperature-driven orientation switch(111) or (001)
LaAlO₃ (LAO)(001)3.795.078Significant45° rotation(001) 45° rot

Role of Chromium Nitride Capping Layers in Oxidation Prevention

Samarium nitride is exceptionally air-sensitive, undergoing rapid oxidation that degrades its electronic and magnetic properties. Chromium Nitride (CrN) has emerged as a highly effective capping layer material. In-situ capping immediately after SmN growth is crucial. MBE-grown SmN films are capped with ~6 nm of CrN deposited at the same substrate temperature as the underlying SmN layer (e.g., 540°C, 640°C, or 740°C). This CrN layer acts as a robust diffusion barrier, preventing oxygen and moisture ingress during sample transfer and ambient exposure. Structural characterization (XRD, TEM) confirms that CrN grows coherently on SmN and maintains the integrity of the underlying film, enabling ex-situ property measurements like resistivity and magnetotransport that reflect intrinsic SmN behavior rather than degradation artifacts [1] [8]. The effectiveness of CrN underpins the reliability of reported physical property data on SmN thin films.

Pulsed Laser Deposition (PLD) and High-Vacuum Evaporation Approaches

While MBE offers superior control, alternative techniques like Pulsed Laser Deposition (PLD) and High-Vacuum Evaporation provide valuable routes for SmN synthesis, often yielding different microstructures:

  • Pulsed Laser Deposition (PLD): This technique involves ablating a samarium metal target with a high-power pulsed laser within a nitrogen-containing atmosphere (often N₂ or NH₃) or under atomic nitrogen flux. PLD has demonstrated the capability to produce highly textured SmN films. The high kinetic energy of ablated species can promote adhesion and crystallization even at potentially lower substrate temperatures compared to MBE. However, controlling stoichiometry and minimizing particulates can be more challenging than in MBE. The nature of the nitrogen source (molecular vs. atomic) significantly influences the N/Sm ratio and defect concentration, particularly nitrogen vacancies (VN), which act as n-dopants and influence magnetic and transport properties [1] [4].
  • High-Vacuum Evaporation: This simpler approach involves thermal evaporation of samarium metal in a high-vacuum chamber backfilled with nitrogen gas or under a directed flux of atomic nitrogen. It offers advantages in terms of equipment cost and scalability. Growth regimes range from polycrystalline to epitaxial films, heavily dependent on substrate choice, temperature, and nitrogen flux. Studies show that varying the Sm to N flux ratio significantly impacts the film's lattice constant. Decreasing the N/Sm flux ratio leads to a measurable contraction in the SmN lattice parameter, attributed to increased nitrogen vacancy concentration [1] [3] [8]. While potentially yielding lower crystalline perfection than MBE, it remains a viable method for fundamental studies and applications where extreme purity is less critical.

Table 2: Comparison of Primary SmN Thin Film Synthesis Techniques

TechniqueGrowth EnvironmentTypical Substrate Temp.Key AdvantagesKey ChallengesTypical Film Structure
Molecular Beam Epitaxy (MBE)Ultra-High Vacuum (UHV), Plasma N source540°C - 740°CAtomic-level control, In-situ monitoring (RHEED), Highest purity & crystallinity, Precise stoichiometry controlHigh cost, Complex operation, Lower throughputEpitaxial, Monocrystalline
Pulsed Laser Deposition (PLD)High Vacuum, N₂ or NH₃ atmosphereVariable (often lower than MBE)Flexible atmosphere, High adhesion, Growth of complex oxides/nitridesParticulate formation, Stoichiometry transfer issuesTextured, Polycrystalline
High-Vacuum EvaporationHigh Vacuum, N₂ gas or atomic NVariableSimpler setup, Lower cost, Scalability potentialPrecise flux control harder, Higher defect densityPolycrystalline to Epitaxial

Temperature-Dependent Growth Regimes and Crystallographic Orientation Control

Substrate temperature (Tsub) is a critical parameter governing SmN nucleation, surface diffusion, adatom mobility, and ultimately, crystallographic orientation and defect density. MBE studies reveal distinct temperature-dependent behaviors:

  • Growth Rate and Stoichiometry: The Sm metal effusion cell temperature determines the Sm flux (e.g., 545°C yielding ~0.575 nm/min). However, Tsub influences desorption rates and the effective sticking coefficient of both Sm and N species. Ex-situ thickness calibrations are necessary to account for potential Sm desorption at higher Tsub. Nitrogen incorporation efficiency is also Tsub dependent, impacting the N/Sm ratio and VN concentration [1].
  • Crystallographic Orientation Switching: As observed on AlN(0001) substrates, SmN undergoes a distinct orientation transition: (111)-oriented growth dominates at lower temperatures, while (001)-orientation prevails at higher temperatures. This transition is governed by the minimization of the combined surface and strain energy. Lower Tsub favors facets with lower surface energy (like SmN{111}), while higher Tsub provides adatoms sufficient mobility to arrange into configurations that better relieve strain, favoring the (001) orientation despite its potentially higher surface energy [1] [8].
  • Surface Morphology Evolution: RHEED analysis during MBE growth shows a consistent evolution pattern across different Tsub (540°C, 640°C, 740°C). Initial growth (first minute) causes significant dimming, possibly due to interface oxide formation or strain-induced defects. Minutes 2-5 show reconstruction and potential roughening. Between minutes 6-10, streaks begin to form, replacing ring-like patterns. Finally, beyond ~10 minutes, persistent streaky patterns indicate smooth, well-ordered crystalline surfaces. The rate and completeness of this smoothing process are temperature-dependent [1].
  • Lattice Constant Dynamics: In-situ RHEED measurements tracking the spacing between diffraction streaks reveal a dynamic lattice evolution. An initial increase in the out-of-plane lattice constant (observed as reduced streak spacing in reciprocal space) is followed by a gradual relaxation towards the bulk SmN value of ~5.078 Å. This transient expansion likely reflects strain relaxation processes or initial non-stoichiometry during the nucleation phase [1].

Interface Engineering for Reduced Defect Density and Strain Accommodation

Minimizing defects and managing interfacial strain are paramount for realizing high-performance SmN films, particularly given the prevalence of lattice mismatch with available substrates. Several interface engineering strategies are employed:

  • Low-Temperature Nucleation Layers: The initial stages of growth are critical. Evidence on MgO(001) suggests the first ~2 nm may form a samarium oxide (SmOx) layer due to residual oxygen or substrate reactions, acting as a defective interface [1] [8]. Employing ultra-clean substrates and optimized pre-growth thermal cleaning protocols (e.g., 800°C for MgO) minimizes this. On Si(100), using a low-temperature (< 500°C) SmN seed layer prevents silicide formation. This seed layer, once formed, remains stable upon subsequent higher-temperature annealing and overgrowth, enabling epitaxy on a chemically compatible interface [2].
  • Strain Relaxation Mechanisms: Large lattice mismatches (e.g., 20.7% on MgO) necessitate efficient strain relaxation pathways to prevent cracking or high threading dislocation densities. Mechanisms observed in SmN include:
  • Misfit Dislocations: Formation of a grid of dislocations localized near the interface, accommodating part of the lattice mismatch. The initial RHEED dimming and subsequent evolution likely correlate with dislocation nucleation and network formation.
  • Elastic Lattice Distortion: The film's lattice parameter tetragonally distorts near the interface to better match the substrate, gradually relaxing towards the bulk constant with increasing thickness. RHEED lattice constant evolution data provides evidence for this [1].
  • Domain Matching: For specific rotation angles (e.g., 45° on LAO), a domain-matching epitaxy occurs where m lattice spacings of the film approximate n spacings of the substrate (m/n ≈ √2 for 45° on a square lattice), reducing the effective mismatch.
  • Heteroepitaxial Schemes: Integrating SmN with other nitrides like CrN or GdN in superlattices or as buffer layers offers pathways to manage strain and interface chemistry. CrN capping not only prevents oxidation but also provides a structurally compatible top interface. GdN/SmN superlattices have been demonstrated, utilizing the close lattice match between different rare-earth nitrides to create high-quality interfaces for exploring interfacial magnetic phenomena or strain engineering [1] [8]. The choice of buffer layer (e.g., AlN on Si, specific orientations of transition metal nitrides) can provide a better lattice-matched or chemically inert surface for subsequent SmN growth.

List of Compounds:

  • Samarium Nitride (SmN)
  • Magnesium Oxide (MgO)
  • Chromium Nitride (CrN)
  • Silicon (Si)
  • Aluminum Nitride (AlN)
  • Gallium Nitride (GaN)
  • Lanthanum Aluminate (LaAlO₃, LAO)
  • Gadolinium Nitride (GdN)
  • Samarium Oxide (SmOx)
  • Dysprosium Nitride (DyN)
  • Silicon Nitride (Si3N4)

Properties

CAS Number

25764-14-1

Product Name

Samarium nitride

IUPAC Name

azanylidynesamarium

Molecular Formula

NSm

Molecular Weight

164.4 g/mol

InChI

InChI=1S/N.Sm

InChI Key

SZZXSKFKZJTWOY-UHFFFAOYSA-N

SMILES

N#[Sm]

Canonical SMILES

N#[Sm]

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